2,6-Pyridinedicarbonitrile,4-(trifluoromethyl)
Description
Historical Evolution of Fluorinated Pyridine Derivatives
The development of fluorinated pyridine derivatives traces its origins to the mid-20th century, paralleling advancements in fluorine chemistry and heterocyclic synthesis. Early work focused on monofluorinated pyridines, but the introduction of polyfluorinated and trifluoromethyl-substituted variants gained momentum in the 1980s with the discovery of their enhanced metabolic stability in bioactive molecules. The strategic incorporation of trifluoromethyl groups emerged as a pivotal innovation, with researchers recognizing their ability to modulate lipophilicity and electronic properties without steric bulk.
A critical milestone occurred with the refinement of cyanating agents, enabling precise functionalization of pyridine rings. The synthesis of 2,6-pyridinedicarbonitrile derivatives became feasible through nucleophilic substitution and transition-metal-catalyzed reactions, as demonstrated in studies utilizing cyanogen bromide and rhodium complexes. Contemporary methodologies, such as photoredox-mediated coupling and dearomatization-hydrogenation sequences, further expanded access to structurally diverse fluoropyridines.
Systematic Nomenclature and IUPAC Classification
The IUPAC name 2,6-pyridinedicarbonitrile,4-(trifluoromethyl) systematically describes the compound’s structure:
- Parent ring: Pyridine (azabenzene)
- Substituents:
- Two cyano groups (-C≡N) at positions 2 and 6
- One trifluoromethyl group (-CF3) at position 4
The molecular formula C8H2F3N3 reflects:
- 8 carbon atoms (6 from pyridine + 2 from cyano groups + 1 from trifluoromethyl)
- 2 hydrogen atoms (pyridine’s 5 H minus 3 substituents)
- 3 fluorine atoms (from -CF3)
- 3 nitrogen atoms (1 from pyridine + 2 from cyano groups)
Key structural features include:
Strategic Importance in Heterocyclic Chemistry
This compound occupies a critical niche in heterocyclic chemistry due to three synergistic attributes:
- Electronic Modulation : The -CF3 group (σm = 0.43) and -CN groups (σm = 0.56) create a strongly electron-deficient ring, facilitating nucleophilic aromatic substitution and metal coordination.
- Synthetic Versatility : Cyanide groups serve as linchpins for further functionalization, enabling:
- Materials Applications : The combination of high thermal stability (decomposition >250°C) and low polarizability makes derivatives suitable for:
A comparative analysis of related compounds highlights its unique reactivity profile:
This trifunctional architecture positions 2,6-pyridinedicarbonitrile,4-(trifluoromethyl) as a cornerstone for constructing complex heterocyclic systems, from bioactive alkaloid analogs to conductive metal-organic frameworks. Ongoing research continues to explore its potential in asymmetric catalysis and fluorinated liquid crystals, underscoring its enduring relevance in advanced chemical synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C8H2F3N3 |
|---|---|
Molecular Weight |
197.12 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C8H2F3N3/c9-8(10,11)5-1-6(3-12)14-7(2-5)4-13/h1-2H |
InChI Key |
NDNJYIHXPUQJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarbonitrile,4-(trifluoromethyl) typically involves the reaction of 2,6-dicyanopyridine with trifluoromethylating agents. One common method is the reaction of 2,6-dicyanopyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 2,6-Pyridinedicarbonitrile,4-(trifluoromethyl) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarbonitrile,4-(trifluoromethyl) undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted pyridines, amines, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Overview : The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties enable the development of drugs targeting neurological disorders and other medical conditions.
Case Study : Research indicates that derivatives of 2,6-Pyridinedicarbonitrile have been explored for their potential as TRPV1 receptor ligands, which are crucial in pain modulation. A study identified several pyridinylpiperazine ureas that exhibited high affinity for the TRPV1 receptor, leading to further optimization for enhanced bioavailability and selectivity .
Agricultural Chemistry
Overview : In agricultural applications, 2,6-Pyridinedicarbonitrile is utilized in formulating agrochemicals that provide effective pest control solutions while minimizing environmental impact.
Case Study : The compound has been incorporated into formulations that target specific pests without affecting beneficial organisms. Its trifluoromethyl group enhances the efficacy and stability of the agrochemical products .
Material Science
Overview : The properties of 2,6-Pyridinedicarbonitrile are leveraged in creating advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to harsh conditions.
Data Table: Properties of Materials Derived from 2,6-Pyridinedicarbonitrile
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Mechanical Strength | Enhanced |
Case Study : Research has demonstrated the use of this compound in synthesizing metal-organic frameworks (MOFs), which are critical for applications in gas storage and separation technologies .
Analytical Chemistry
Overview : In analytical chemistry, 2,6-Pyridinedicarbonitrile is used as a standard reference material. It aids researchers in accurately quantifying similar compounds within complex mixtures.
Case Study : The compound has been utilized in various chromatographic methods to improve the accuracy of analytical results. Its distinct spectral properties allow for effective differentiation from other compounds in mixtures .
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarbonitrile,4-(trifluoromethyl) depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The cyano groups can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural analogues and their substituent effects:
Key Observations :
- Electronic Effects : The -CF₃ and -CN groups in 4-(trifluoromethyl)-2,6-pyridinedicarbonitrile synergistically enhance electron deficiency, making it more π-deficient than PT-CN or PT-CF3 derivatives . Chlorinated analogues (e.g., 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) exhibit even greater electron withdrawal but lower thermal stability due to halogen reactivity .
- Fluorescence Properties: PT-CN and PT-CF3 derivatives demonstrate tunable fluorescence for sensor applications, but the direct cyano substitution in 4-(trifluoromethyl)-2,6-pyridinedicarbonitrile may quench fluorescence due to increased rigidity and electron deficiency .
Physicochemical Properties
Insights :
- The -CF₃ group increases thermal stability and lipophilicity across analogues, but hydroxyl substituents (e.g., in 2,6-dihydroxy derivatives) reduce LogP and enhance solubility .
Biological Activity
2,6-Pyridinedicarbonitrile, 4-(trifluoromethyl) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
2,6-Pyridinedicarbonitrile, 4-(trifluoromethyl) features a pyridine ring substituted with two cyano groups and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
Antiviral Properties
Research indicates that derivatives of pyridine compounds can exhibit antiviral activity. In particular, studies have shown that compounds with similar structures can inhibit HIV-1 replication. For example, specific modifications in the structure of pyridine derivatives have resulted in significant antiviral efficacy with EC50 values ranging from 1.8 to 10 μM against HIV-1 .
| Compound | Activity | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Pyridine Derivative A | HIV-1 Inhibition | 5 | >10 |
| Pyridine Derivative B | HIV-1 Inhibition | 10 | 3.6 |
Cytotoxicity and Chemotherapeutic Potential
The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. Studies have demonstrated that related pyridine compounds exhibit moderate to high cytotoxicity, suggesting potential as chemotherapeutic agents. For instance, fluorinated pyridine derivatives have shown improved cytotoxic effects due to enhanced DNA binding capabilities .
The biological activity of 2,6-Pyridinedicarbonitrile, 4-(trifluoromethyl) is believed to be mediated through various mechanisms:
- DNA Interaction : The compound exhibits moderate interactions with DNA, which may contribute to its cytotoxic effects.
- Photosensitizing Activity : Some studies have suggested that the compound can act as a photosensitizer under irradiation conditions, enhancing its therapeutic potential in photodynamic therapy .
Study 1: Antiviral Activity Assessment
In a recent study evaluating the antiviral properties of pyridine derivatives, 2,6-Pyridinedicarbonitrile, 4-(trifluoromethyl) was tested alongside other compounds for its ability to inhibit HIV-1 replication in TZMbl cells. The study found that certain structural modifications significantly enhanced antiviral potency.
Study 2: Cytotoxicity Evaluation
A comprehensive evaluation of the cytotoxic effects of pyridine derivatives was conducted on several cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited increased cytotoxicity compared to their non-fluorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
